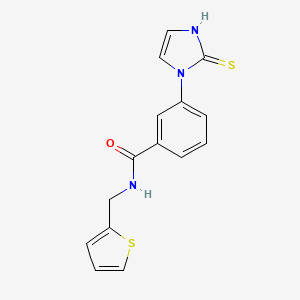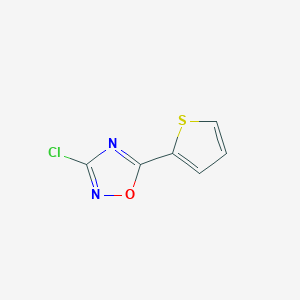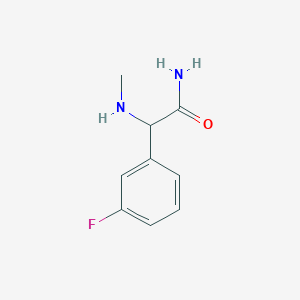![molecular formula C20H20N4O3 B1520764 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1223883-26-8](/img/structure/B1520764.png)
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, a pyridine ring, an oxadiazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown promise in anticancer research, particularly due to its potential DNA binding and antiangiogenic activities . These properties are crucial in the development of new cancer therapies, as they can inhibit the growth of tumors by preventing the formation of new blood vessels (antiangiogenesis) and by directly interacting with the DNA of cancer cells.
Antimicrobial Activity
Derivatives of this compound may exhibit a broad range of biological activities, including antibacterial and antifungal effects . This is particularly important in the development of new antibiotics and antifungal agents, especially in the face of increasing antimicrobial resistance.
Pharmacological Applications
In pharmacology, the compound’s derivatives could be used to synthesize drugs with various therapeutic effects. These include analgesic, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activities .
Biochemical Research
The compound’s structure, which includes a piperidine ring, could be significant in biochemical research. Piperidine rings are often used in the synthesis of bioactive molecules with target selectivity . The compound could serve as a scaffold for developing new biochemical tools or probes.
Chemical Research
In chemical research, the compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its piperidine ring is a versatile scaffold that can be modified to create a variety of biologically active compounds .
Drug Discovery
The compound’s structure is conducive to drug discovery efforts, particularly due to the presence of the piperidine ring, which is a common feature in many clinically active drugs . It can be used to generate structural diversity and explore the pharmacophore space efficiently.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrrolidine moieties, have been found to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability and favorable adme properties .
Result of Action
Compounds with similar structures have been found to exert a variety of biological effects, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic activities .
Eigenschaften
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-6-14(7-5-13)17-22-19(27-23-17)16-3-2-10-21-18(16)24-11-8-15(9-12-24)20(25)26/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFSFMOZPFQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)


![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)




![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)